molecular formula C16H16O4 B6266300 2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid CAS No. 74235-36-2

2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid

Cat. No. B6266300
CAS RN: 74235-36-2
M. Wt: 272.3
InChI Key:
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Description

“2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid” is a type of organic compound . It is a derivative of Hydroxyphenylacetic Acid . It has a molecular formula of C15H14O3 .


Synthesis Analysis

The synthesis of this compound can involve the benzylation of 4-hydroxy-3-methoxyphenylacetic acid . It can also be used for the synthesis of Asperphenamate derivatives, which have antitumor activity .


Molecular Structure Analysis

The molecular structure of “2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid” can be represented by the formula C15H14O3 . More detailed structural information may be available in specific databases or scientific literature .

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenylacetic acid, suggests that it is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid involves the conversion of 2-bromo-4-methoxybenzoic acid to the corresponding acid chloride, which is then reacted with benzyl alcohol to form the benzyl ester. The benzyl ester is then hydrolyzed to the carboxylic acid using potassium hydroxide in methanol. The carboxylic acid is then decarboxylated using a suitable decarboxylation agent to yield the final product.", "Starting Materials": [ "2-bromo-4-methoxybenzoic acid", "thionyl chloride", "benzyl alcohol", "potassium hydroxide", "methanol", "decarboxylation agent" ], "Reaction": [ "2-bromo-4-methoxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with benzyl alcohol in the presence of a suitable base to form the benzyl ester.", "The benzyl ester is then hydrolyzed using potassium hydroxide in methanol to form the carboxylic acid.", "The carboxylic acid is then decarboxylated using a suitable decarboxylation agent to yield the final product, 2-[2-(benzyloxy)-4-methoxyphenyl]acetic acid." ] }

CAS RN

74235-36-2

Molecular Formula

C16H16O4

Molecular Weight

272.3

Purity

78

Origin of Product

United States

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